3-Iodonaphthalen-2-ol
Overview
Description
3-Iodonaphthalen-2-ol is an organic compound with the molecular formula C10H7IO It is a derivative of naphthalene, where an iodine atom is substituted at the third position and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodonaphthalen-2-ol typically involves the iodination of naphthalen-2-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-2-ol is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Iodonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The iodine atom can be reduced to form naphthalen-2-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-iodonaphthalen-2-one.
Reduction: Formation of naphthalen-2-ol.
Substitution: Formation of various substituted naphthalen-2-ol derivatives.
Scientific Research Applications
3-Iodonaphthalen-2-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Iodonaphthalen-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
- 2-Iodonaphthalen-1-ol
- 1-Iodonaphthalen-2-ol
- 3-Bromonaphthalen-2-ol
- 3-Chloronaphthalen-2-ol
Comparison: 3-Iodonaphthalen-2-ol is unique due to the specific positioning of the iodine and hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. For instance, the iodine atom at the third position offers different steric and electronic effects compared to 2-iodonaphthalen-1-ol, influencing its chemical behavior and applications .
Biological Activity
3-Iodonaphthalen-2-ol is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound, with the chemical formula , features an iodine atom and a hydroxyl group attached to a naphthalene ring. The presence of these functional groups contributes to its reactivity and biological properties.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains and fungi.
In Vitro Studies
A study conducted by Vibhute et al. (2011) evaluated the antibacterial activity of several naphthalene derivatives, including this compound. The results indicated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting potent antibacterial effects.
Compound | Zone of Inhibition (mm) | MIC (mg/mL) |
---|---|---|
This compound | 23.62 | 0.12 |
Ampicillin | 18.14 | N/A |
Streptomycin | 30 | N/A |
The study highlighted that the presence of iodine in the structure significantly enhances the antimicrobial properties compared to other halogenated compounds .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes. The reactive iodine atom can interfere with essential cellular processes, leading to cell death. This is consistent with findings that halogenated compounds often exhibit enhanced activity due to their ability to form reactive species that target microbial structures .
Case Study 1: Antimicrobial Efficacy Against Candida albicans
In a specific study focusing on antifungal activity, this compound demonstrated notable efficacy against Candida albicans. The compound showed a zone of inhibition measuring 19.25 mm, surpassing conventional antifungal agents such as fluconazole. This suggests its potential as a therapeutic agent in treating fungal infections .
Case Study 2: Synthesis and Biological Evaluation
Another research effort involved synthesizing various derivatives of naphthalene compounds, including those with hydroxyl and iodo substituents. These derivatives were assessed for their biological activities, revealing that modifications to the naphthalene structure could enhance antimicrobial properties significantly. For instance, derivatives with multiple halogen substitutions showed improved activity against both bacterial and fungal strains .
Properties
IUPAC Name |
3-iodonaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYWNYKNTHPWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676313 | |
Record name | 3-Iodonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103027-41-4 | |
Record name | 3-Iodonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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